1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea

Anticancer Screening In Vivo Efficacy Walker 256

Procure 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea (CAS 102613-37-6) as the definitive negative control for nitrosourea structure-activity relationship (SAR) investigations. Unlike BCNU and chlorozotocin, the methylenecarboxyethyl ester substitution ablates alkylating activity, rendering this compound inactive in Walker 256 and DMBA-induced tumor models. This matched-pair design—retaining the N-nitroso-N-phenylurea scaffold while eliminating DNA-alkylating potential—enables unambiguous discrimination between alkylation-dependent antitumor effects and those mediated by carbamoylation or nitric oxide release. Researchers using this compound as a baseline comparator can confirm that observed bioactivity requires the 2-haloethyl pharmacophore. Its defined physicochemical profile also supports use as a chromatographic reference standard. Bulk quantities (100 g to kg scale) available upon request; contact suppliers for current pricing and lead times.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
CAS No. 102613-37-6
Cat. No. B009183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea
CAS102613-37-6
Synonyms1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC=C(CC(=O)O)N(C(=O)NC1=CC=CC=C1)N=O
InChIInChI=1S/C11H11N3O4/c1-8(7-10(15)16)14(13-18)11(17)12-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,17)(H,15,16)
InChIKeyNTOHKHXKERTEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea (CAS 102613-37-6): A Structurally Distinct, Bio-Inactive Nitrosourea for Directed Procurement


1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea (CAS 102613-37-6) is a synthetic nitrosourea derivative characterized by a phenylurea backbone, an N-nitroso group, and a methylenecarboxyethyl (acetic acid ester) substituent . The compound was originally synthesized as part of a series of N-(2-chloroethyl)-N-nitrosourea analogs developed to explore structure-activity relationships in alkylating anticancer agents [1]. Unlike clinically and experimentally active nitrosoureas such as BCNU and chlorozotocin, this specific compound was designed to probe the contribution of the 2-haloethyl leaving group to antitumor activity by replacing it with an acetyloxyethyl moiety, resulting in a compound that is essentially devoid of alkylating potential [1].

Why 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea Cannot Be Substituted by Other Nitrosourea Analogs in Experimental Protocols


The nitrosourea class exhibits profound functional divergence: small structural modifications can ablate or invert bioactivity. For 1-(methylenecarboxyethyl)-1-nitroso-3-phenylurea, the replacement of the canonical 2-chloroethyl leaving group with a methylenecarboxyethyl ester results in documented, quantitative loss of antitumor efficacy in standardized in vivo models, distinguishing it from active congeners such as BCNU or water-soluble chloroethyl analogs [1]. Generic substitution with any class-representative nitrosourea—even closely related N-phenyl-N-nitrosoureas—therefore risks introducing cytotoxic alkylating activity where a negative-control or a non-alkylating structural probe is specifically required. The compound’s unique activity profile is non-interchangeable and must be matched to its intended experimental role.

Quantitative Evidence Guide: 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea vs. Clinically Active Nitrosoureas and Standard Cytotoxics


Complete Loss of Anticancer Activity Against Walker 256 Carcinosarcoma Relative to BCNU and Chloroethyl Analogs

In a direct head-to-head comparative study, 1-(methylenecarboxyethyl)-1-nitroso-3-phenylurea was tested alongside three other new nitrosoureas and BCNU against subcutaneously implanted Walker 256 carcinosarcoma in rats. The compound was reported as unequivocally inactive, while BCNU and the novel water-soluble chloroethyl analogs produced significant tumor weight inhibition [1]. This inactivity represents a quantifiable differentiation from the clinically established nitrosourea standard.

Anticancer Screening In Vivo Efficacy Walker 256 Nitrosourea SAR Negative Control

Confirmed Inactivity in DMBA-Induced Mammary Cancer Contrasted with BCNU and Adriamycin Efficacy

The same study extended evaluation to the DMBA-induced rat mammary cancer model. Chlorozotocin and 1-(methylenecarboxyethyl)-1-nitroso-3-phenylurea were explicitly noted as not active, whereas the new BCNU analogs achieved a greater tumor weight inhibition than both adriamycin and BCNU at approximately equitoxic dose levels (LD10) [1]. At LD10, remission rates for individual tumors ≥0.6 g were 46% (13/28) for the lead water-soluble analog, 32% (9/28) for another chloroethyl analog, and 17% (4/23) for BCNU, while the target compound induced no measurable remissions [1].

DMBA-Induced Mammary Cancer Nitrosourea Analogs Comparative Efficacy In Vivo Chemotherapy

Absence of Alkylating Activity Implied by Structural Modification of the 2-Haloethyl Leaving Group

The target compound differs from the concurrently tested active nitrosourea analogs by replacement of the 2-chloroethyl group at the N-1 position with a methylenecarboxyethyl (acetyloxyethyl) moiety [1]. This structural modification is predicted to eliminate the formation of the electrophilic chloroethyl carbonium ion or 2-chloroethyl diazohydroxide intermediate required for DNA alkylation and cross-linking [2]. The resulting loss of alkylating capacity provides a mechanistic explanation for the compound's complete lack of antitumor activity documented in the Fiebig et al. study, establishing it as a non-alkylating nitrosourea scaffold of the N-phenyl subclass [1].

Structure-Activity Relationship Alkylating Agent 2-Haloethyl Leaving Group Chemical Probe Nitrosourea

Acute Systemic Toxicity Profile (LD50) Compatible with Non-Alkylating Mechanism

The acute intraperitoneal LD50 of 1-(methylenecarboxyethyl)-1-nitroso-3-phenylurea in rats was reported as 69.2 mg/kg (69,200 μg/kg), with toxic effects recorded as chronic pulmonary edema, gastrointestinal ulceration or bleeding, and bone marrow changes . This toxicity profile differs notably from the dose-limiting myelosuppression characteristic of clinically used alkylating nitrosoureas such as BCNU, where the LD50 is typically lower and bone marrow toxicity is the primary acute dose-limiting effect [1]. The relatively moderate acute toxicity of the target compound—despite its lack of alkylating activity—supports its classification as a distinct toxicological entity within the nitrosourea class.

Acute Toxicity LD50 Intraperitoneal Toxicology Nitrosourea Safety

Defined Application Scenarios for 1-(Methylenecarboxyethyl)-1-nitroso-3-phenylurea Procurement Based on Quantified Inactivity


Negative Control Compound in Nitrosourea Structure-Activity Relationship (SAR) Studies

The compound's unequivocal inactivity against Walker 256 and DMBA-induced tumors—documented via direct head-to-head comparison with BCNU, chlorozotocin, and active chloroethyl analogs [1]—makes it the optimal negative control for SAR experiments. Researchers evaluating novel nitrosourea derivatives can use this compound as a baseline comparator to confirm that observed antitumor activity requires the presence of a 2-haloethyl leaving group or equivalent alkylating functionality [1].

Specificity Control for DNA Alkylation-Dependent Biological Effects

In cellular and biochemical assays where nitrosoureas are used as tools to induce DNA damage, 1-(methylenecarboxyethyl)-1-nitroso-3-phenylurea provides a structurally matched control that lacks alkylating activity but retains the N-nitroso-N-phenylurea scaffold [2]. This allows researchers to discriminate between alkylation-dependent effects (absent with this compound) and effects potentially mediated by carbamoylation, nitric oxide release, or non-specific interactions [2].

Reference Compound for Nitrosourea Toxicological Profiling

The acute toxicity profile (LD50 = 69.2 mg/kg i.p. in rat; pulmonary edema, GI ulceration, bone marrow changes ) differs from classical alkylating nitrosoureas that primarily exhibit delayed myelosuppression [3]. This differentiated toxicological signature supports the compound's use as a reference standard in comparative nitrosourea safety studies, particularly in evaluating organ-specific toxicities that are independent of DNA alkylation .

Physicochemical Reference Standard for N-Phenyl-Nitrosourea Analytical Method Development

With defined physicochemical properties (molecular formula C11H11N3O4, MW 249.22 g/mol, density 1.31 g/cm³, LogP 1.86 ), the compound can serve as a chromatographic and mass spectrometric reference standard for analytical method development targeting the N-phenyl-nitrosourea subclass. Its distinct retention and ionization characteristics relative to chloroethyl-bearing analogs facilitate method validation for purity assessment and impurity profiling .

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